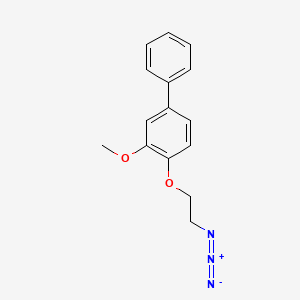
1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene is an organic compound characterized by the presence of an azido group, an ethoxy group, a methoxy group, and a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-phenylbenzene and 2-azidoethanol.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction.
Major Products: The major products formed from these reactions include amines, nitro compounds, and substituted derivatives.
Applications De Recherche Scientifique
1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including bioconjugation and material science .
Comparaison Avec Des Composés Similaires
1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene can be compared with similar compounds such as:
1-Azido-2-(2-methoxyethoxy)ethane: This compound has a similar azido and methoxyethoxy structure but lacks the phenyl ring.
3-Azido-1-propanamine: This compound contains an azido group and an amine group, making it useful in different chemical reactions.
2-[2-(2-Azidoethoxy)ethoxy]ethanol: This compound has multiple ethoxy groups and an azido group, providing different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields.
Propriétés
Numéro CAS |
913721-81-0 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
1-(2-azidoethoxy)-2-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C15H15N3O2/c1-19-15-11-13(12-5-3-2-4-6-12)7-8-14(15)20-10-9-17-18-16/h2-8,11H,9-10H2,1H3 |
Clé InChI |
PLAPMKLSIBFGCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC=CC=C2)OCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



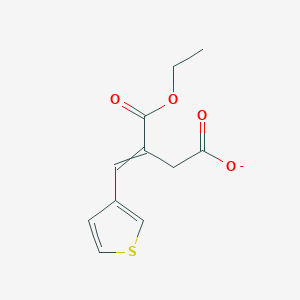
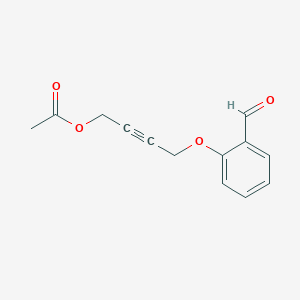
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
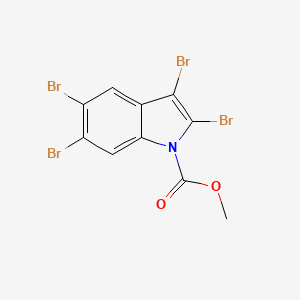
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
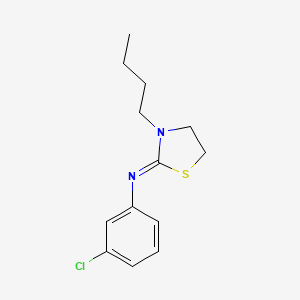
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
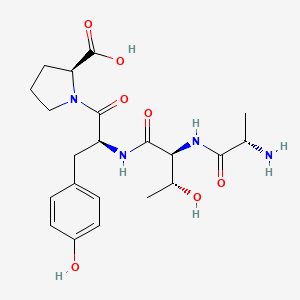
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
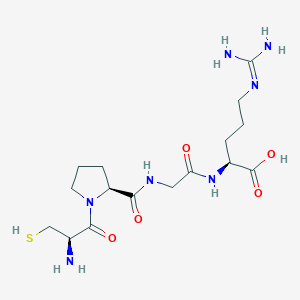
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)
